molecular formula C11H17ClN2O2 B3002870 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one CAS No. 2411224-22-9

9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one

Cat. No. B3002870
CAS RN: 2411224-22-9
M. Wt: 244.72
InChI Key: AOJLHZDAQUJNKP-UHFFFAOYSA-N
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Description

9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one, also known as CPDD, is a chemical compound that has been the subject of scientific research in recent years. CPDD is a spirocyclic compound that has been found to have potential applications in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to have antioxidant properties, which can protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

The advantages of using 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one in lab experiments include its potential as a treatment for neurodegenerative diseases and its antioxidant properties. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its antioxidant properties and potential for use in preventing oxidative stress and damage. Additionally, more research is needed to fully understand the mechanism of action of this compound and its safety and efficacy in humans.
In conclusion, this compound is a spirocyclic compound that has potential applications in the field of medicinal chemistry. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase suggest that it may have potential as a treatment for neurodegenerative diseases. This compound also has antioxidant properties that can protect against oxidative stress and damage. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one involves the reaction of 2-methyl-1,8-diaminonaphthalene with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 136-138°C.

Scientific Research Applications

9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one has been found to have potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that this compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

9-(2-chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-8(12)9(15)14-6-2-3-11(7-14)4-5-13-10(11)16/h8H,2-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJLHZDAQUJNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2(C1)CCNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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